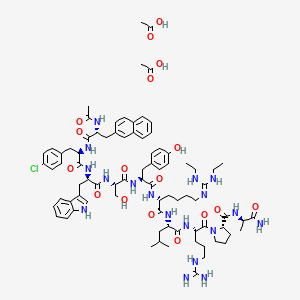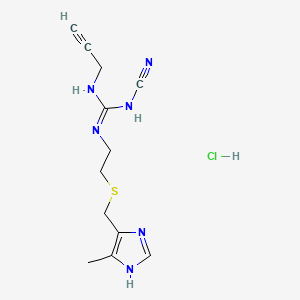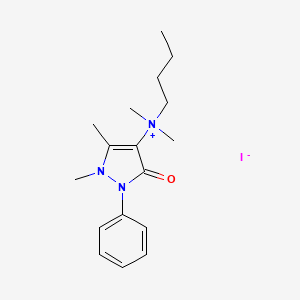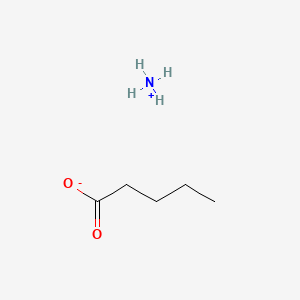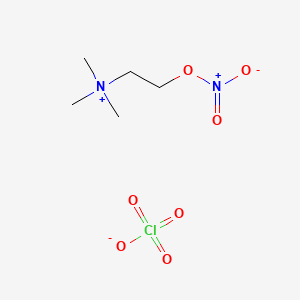
Piridocaine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIRIDOCAINE HYDROCHLORIDE is a local anesthetic belonging to the amino amide class. It is primarily used in medical procedures to numb specific areas of the body, preventing pain during surgeries and other medical interventions . This compound is known for its effectiveness and relatively low toxicity compared to other local anesthetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIRIDOCAINE HYDROCHLORIDE involves the amidation of o-toluidine with 2-bromopropionyl bromide, followed by the displacement of the remaining halide with propylamine . The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
PIRIDOCAINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different metabolites.
Reduction: This reaction is less common but can occur under specific conditions.
Substitution: This is a primary reaction type for this compound, especially in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
PIRIDOCAINE HYDROCHLORIDE has a wide range of scientific research applications:
Mechanism of Action
PIRIDOCAINE HYDROCHLORIDE exerts its effects by binding to the intracellular surface of sodium channels on neuronal cell membranes. This binding blocks the influx of sodium ions, preventing the propagation of action potentials and thereby inhibiting nerve signal transmission . The block is reversible, and normal nerve function resumes once the compound diffuses away from the site of action .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but higher toxicity.
Bupivacaine: Known for its longer duration of action but also higher risk of cardiac toxicity.
Tetracaine: An ester-type local anesthetic with a higher potency but also higher risk of side effects.
Uniqueness
PIRIDOCAINE HYDROCHLORIDE is unique due to its relatively low toxicity and effective anesthetic properties. It provides a balance between potency and safety, making it a preferred choice for various medical procedures .
Properties
CAS No. |
69780-83-2 |
|---|---|
Molecular Formula |
C14H21ClN2O2 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-piperidin-2-ylethyl 2-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11;/h1-2,6-7,11,16H,3-5,8-10,15H2;1H |
InChI Key |
AOTAYHZDDHTRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



